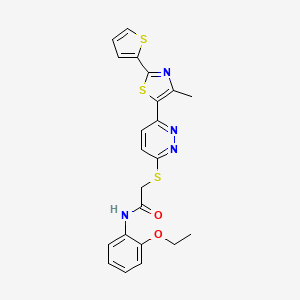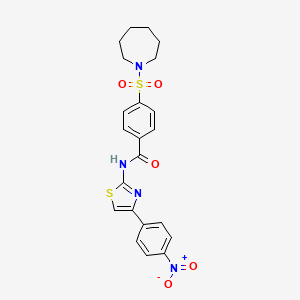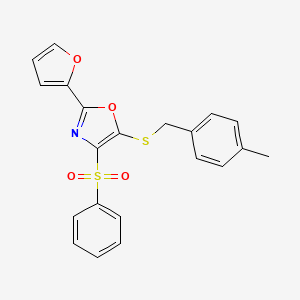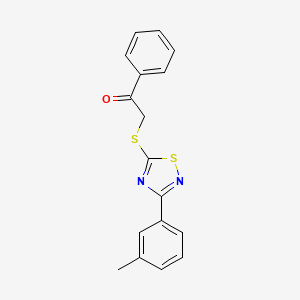![molecular formula C20H21BrN2O4S B2500134 (4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903256-77-9](/img/structure/B2500134.png)
(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone" is a bromophenol derivative, which is a class of compounds known for their potential biological activities, including antioxidant properties and enzyme inhibition. Bromophenols are synthesized through various chemical reactions, often involving bromination and other functional group transformations of phenolic or methanone precursors .
Synthesis Analysis
The synthesis of bromophenol derivatives typically involves the reaction of phenolic compounds with halogenating agents. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . Similarly, other bromophenol derivatives have been synthesized through bromination and demethylation reactions, as well as reduction processes . These methods demonstrate the versatility in synthesizing structurally diverse bromophenols, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined, revealing a monoclinic space group and specific cell dimensions . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites for biological activity.
Chemical Reactions Analysis
Bromophenol derivatives can undergo various chemical reactions due to their functional groups. The presence of bromine atoms makes them susceptible to further substitution reactions, while the phenolic hydroxyl groups can participate in oxidation-reduction reactions and hydrogen bonding . These chemical properties are essential for the biological activities exhibited by bromophenols.
Physical and Chemical Properties Analysis
Bromophenol derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. The presence of multiple bromine atoms and hydroxyl groups can significantly impact their solubility, boiling and melting points, and reactivity. The antioxidant properties of bromophenols are particularly noteworthy, as they have been shown to scavenge free radicals effectively and exhibit reducing power in various in vitro assays . Additionally, bromophenols have been evaluated as carbonic anhydrase inhibitors, demonstrating their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Activity
(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone derivatives have been studied for their potential antihypertensive activity. Research by Caroon et al. (1981) focused on the synthesis of a series of these compounds, revealing their effectiveness in lowering blood pressure, possibly through alpha-adrenergic blockade, albeit with little potential for avoiding orthostatic hypotension at therapeutic doses (Caroon et al., 1981).
Antioxidant Properties
A study by Çetinkaya et al. (2012) synthesized derivatives of this compound, demonstrating their effective antioxidant properties. These compounds were found to be potent radical scavengers and antioxidants, comparable to standard compounds such as BHA and BHT (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitors
The work by Akbaba et al. (2013) explored the synthesis and biological evaluation of novel bromophenol derivatives, including this compound, as carbonic anhydrase inhibitors. They found these compounds to be effective inhibitors of human carbonic anhydrase isozymes, with potential implications in treating conditions like glaucoma, epilepsy, and altitude sickness (Akbaba et al., 2013).
HIV Entry Inhibitors
Watson et al. (2005) studied the mechanism of action of a compound structurally related to this compound. This compound was a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects against HIV-1, highlighting its potential as an HIV entry inhibitor (Watson et al., 2005).
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S/c21-17-8-6-16(7-9-17)19(24)22-12-10-20(11-13-22)23(14-15-27-20)28(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIXIPPYMFFPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)


![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)


![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)
![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)